molecular formula C8H16N4 B13635747 1-(3-(Dimethylamino)propyl)-1h-pyrazol-3-amine

1-(3-(Dimethylamino)propyl)-1h-pyrazol-3-amine

Cat. No.: B13635747
M. Wt: 168.24 g/mol
InChI Key: HITUPFFPVYGOMO-UHFFFAOYSA-N
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Description

Historical Context and Discovery within Pyrazole Chemistry

The exploration of pyrazole derivatives began with Ludwig Knorr’s 1883 synthesis of 5-pyrazolone via condensation of acetoacetic ester with phenylhydrazine, followed by Eduard Buchner’s 1889 isolation of pyrazole through decarboxylation of 3,4,5-tricarboxylic acid. These foundational studies established pyrazoles as a critical class of nitrogen-containing heterocycles. The specific compound 1-(3-(dimethylamino)propyl)-1H-pyrazol-3-amine represents a modern advancement in this lineage, combining a pyrazole core with a dimethylamino-propyl side chain.

This structural modification aligns with mid-20th century efforts to enhance the pharmacological and electronic properties of pyrazoles through N-alkylation. For instance, the introduction of aminoalkyl groups, as seen in this compound, emerged from studies on tuning solubility and bioactivity. The dimethylamino group’s electron-donating effects and tertiary amine character likely influence the molecule’s tautomeric behavior and intermolecular interactions, a hypothesis supported by analogous compounds such as 3-aminopyrazole (C₃H₅N₃, MW 83.09).

Rationale for Academic Investigation of Substituted Pyrazoles

Substituted pyrazoles are investigated for their:

  • Electronic tunability : The dimethylamino-propyl side chain introduces steric bulk and basicity, potentially altering π-π stacking and hydrogen-bonding capabilities.
  • Biological relevance : Aminopyrazoles exhibit activities ranging from enzyme inhibition to anticancer effects, as demonstrated in studies of 3-(5)-aminopyrazoles.
  • Synthetic versatility : Methods like the Knorr synthesis and hydrazine condensations with α,β-unsaturated nitriles enable modular derivatization.

Recent work by Yoon et al. highlights the role of β-ketonitrile intermediates in constructing aminopyrazole scaffolds, suggesting pathways applicable to synthesizing this compound. Additionally, the compound’s structural similarity to pyrido[4,3-d]triazolo[1,5-a]pyrimidin-8(7H)-one derivatives (e.g., C₂₁H₂₄N₆O₂, MW 392.463) underscores its potential as a precursor for fused heterocyclic systems.

Scope and Objectives of Current Research

Current investigations prioritize:

  • Synthetic optimization : Adapting methodologies from primary amine-based pyrazole syntheses, such as those employing O-(4-nitrobenzoyl)hydroxylamine and DMF at 85°C.
  • Structure-activity relationship (SAR) studies : Correlating the dimethylamino-propyl group’s position with electronic properties using NMR and HRMS data, as exemplified in tert-pentyl pyrazole analogs.
  • Material science applications : Exploring coordination chemistry with transition metals, leveraging the tertiary amine’s lone pair for catalyst design.

Overview of Related Heterocyclic Compound Research

Research on analogous systems provides critical insights:

  • Pyrido-triazolo-pyrimidinones : Compounds like 7-[3-(dimethylamino)propyl]-9-(4-methoxyphenyl)-2-methyl derivatives (C₂₁H₂₄N₆O₂) demonstrate the impact of N-alkylation on aromatic stacking.
  • 3-Aminopyrazole derivatives : Studies on C₃H₅N₃ reveal tautomerism between 3- and 5-aminopyrazole forms, influenced by substituents.
  • Fused bicyclic systems : Difunctionalization of aminopyrazoles yields structures with enhanced rigidity, applicable in photophysical materials.
Comparative Properties of Related Compounds
Compound Molecular Formula Key Feature
This compound C₈H₁₅N₅ Tertiary amine side chain
3-Aminopyrazole C₃H₅N₃ Tautomeric NH group
Pyrido-triazolo-pyrimidinone C₂₁H₂₄N₆O₂ Fused tricyclic scaffold

Properties

Molecular Formula

C8H16N4

Molecular Weight

168.24 g/mol

IUPAC Name

1-[3-(dimethylamino)propyl]pyrazol-3-amine

InChI

InChI=1S/C8H16N4/c1-11(2)5-3-6-12-7-4-8(9)10-12/h4,7H,3,5-6H2,1-2H3,(H2,9,10)

InChI Key

HITUPFFPVYGOMO-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCN1C=CC(=N1)N

Origin of Product

United States

Preparation Methods

General Synthetic Strategies

The synthesis of this compound typically involves two major synthetic challenges:

  • Construction of the pyrazole ring bearing an amino group at the 3-position.
  • Introduction of the 3-(dimethylamino)propyl substituent at the 1-position of the pyrazole.

Two broad approaches are commonly reported:

Synthesis of 3-Aminopyrazole Core

The most versatile and widely accepted method for synthesizing 3-aminopyrazoles involves the condensation of β-ketonitriles with hydrazines. This method is supported by Beilstein Journal of Organic Chemistry (2011), which describes the condensation of β-ketonitriles with hydrazine hydrate to yield 5-aminopyrazoles in good yields and purity.

  • Typical reaction conditions:
    • β-Ketonitrile and hydrazine hydrate in a suitable solvent (e.g., ethanol or methanol).
    • Heating under reflux for several hours.
    • Isolation by filtration or chromatography.

This method provides a reliable route to the aminopyrazole core, which can then be functionalized further.

Multi-Step Synthesis Route Example

A detailed multi-step synthetic route for related pyrazole derivatives involves:

Step Reaction Description Reagents/Conditions Yield (%) Notes
1 Condensation of β-ketonitrile with hydrazine hydrate Ethanol, reflux, 3-8 h 64-90 Forms 3-aminopyrazole core
2 Bromination or halogenation of pyrazole ring (if needed for further substitution) Tribromooxyphosphorus, acetonitrile, reflux ~80 For functionalization
3 Hydrolysis of ester intermediates to carboxylic acid (if ester present) NaOH aqueous, room temp to 90°C 70-85 Prepares for further derivatization
4 Substitution with azido dimethyl phosphate or other groups DMF, 100°C 60-75 For carbamate or protective groups
5 Deprotection or hydrolysis to yield final amine Trifluoroacetic acid in dichloromethane, room temp 65-80 Final deprotection step
6 N1-Alkylation with 3-(dimethylamino)propyl halide THF or DCM, base (NaH, K2CO3), 0-25°C 70-85 Yields final compound

Alternative Synthetic Approaches

  • Use of 2-azahetarylacetonitriles and substituted hydrazines: An efficient two-step approach reported by ACS Omega (2017) involves condensation of substituted hydrazines with heterocyclic acetonitriles to yield amino-pyrazoles, which can be further alkylated.

  • Suzuki-Miyaura cross-coupling reactions: For pyrazole derivatives bearing aryl substituents, palladium-catalyzed cross-coupling reactions can be employed to modify the pyrazole ring before or after introduction of the aminoalkyl substituent.

  • N-alkylation via Ullman-type coupling: N-arylation and subsequent functionalization steps have been used to prepare pyrazole derivatives with amino substituents, which can be adapted for the target compound.

Data Table Summarizing Preparation Methods

Method Key Steps Reagents Conditions Yield Range Advantages Limitations
β-Ketonitrile + Hydrazine Condensation Formation of 3-aminopyrazole core β-Ketonitrile, hydrazine hydrate Reflux in EtOH or MeOH, 3-8 h 64-90% Simple, versatile Requires handling hydrazine
N1-Alkylation Alkylation with 3-(dimethylamino)propyl halide 3-(Dimethylamino)propyl chloride/bromide, base DCM or THF, 0-25°C 70-85% High selectivity Sensitive to reaction conditions
Bromination & Hydrolysis Functionalization for further derivatization Tribromooxyphosphorus, NaOH Reflux, room temp 70-85% Enables further modifications Multi-step, moderate complexity
Azido Dimethyl Phosphate Substitution Carbamate formation Azido dimethyl phosphate, DMF 100°C, 2-4 h 60-75% Protecting group strategy Requires careful handling of azides
Deprotection Removal of protecting groups Trifluoroacetic acid, DCM Room temp, 1-3 h 65-80% Mild conditions Acid sensitive substrates

Chemical Reactions Analysis

Types of Reactions

1-(3-(Dimethylamino)propyl)-1h-pyrazol-3-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

1-(3-(Dimethylamino)propyl)-1H-pyrazol-3-amine is an organic compound with a pyrazole ring and a dimethylamino group attached to a propyl chain. It is used in medicinal chemistry and materials science because the dimethylamino group enhances its solubility in polar solvents.

Scientific Research Applications

  • Anti-Infectives Aminopyrazole-based compounds, including those with a 3AP (3-aminopyrazole) substituent, have been studied as active agents against various infections . For example, one compound (1 in Figure 4 of the source article) showed sub-micromolar activity against Methicillin-sensitive Staphylococcus aureus (MSSA) and Methicillin-resistant S. aureus (MRSA) in the presence of bioavailable copper, suggesting the potential of pyrazolyl thioureas in treating these infections . Another compound (2 in Figure 4) was able to block Gram-negative strains by targeting both DNA Gyrase and Topoisomerase IV. A derivative of this compound (2a in Figure 4), characterized by a 3AP substituent on a pyrido-indole scaffold, exhibited MIC values of 0.125 and 8 mg/mL against S. aureus and E. coli, respectively .
  • Anti-inflammatory and Neuroprotective Agents Certain bisindole-substituted 3AP compounds have demonstrated anti-inflammatory effects . For instance, compound 10 reduced microglial activation and astrocyte proliferation in the brains of LPS-injected mice . This suggests that bisindole-substituted 3AP could be a prototype for novel therapeutic agents to treat Alzheimer's disease (AD) and other GSK-3β-associated complex neurological syndromes .
  • Antiproliferative Activity Research has explored the antiproliferative activity of aminopyrazole derivatives against tumor cell lines . For example, Methyl 3-amino-5-[(2-nitrophenyl)amino]-1H-pyrazole-4-carboxylate (compound 11 in Figure 5) was tested on a panel of tumor cell lines and against normal fibroblasts to evaluate its potential as an antiproliferative agent .
  • Serotonin Transporter (SERT) Modulation: 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile analogues have been investigated for their structure-activity relationships . These analogues were SERT-selective, and modifications at different positions of the molecule were found to be tolerated at the SERT S1 site . Several analogues showed similar potencies to the reference compound for decreasing the dissociation of a radioligand from the S1 site via allosteric modulation at S2 .
  • Anomeric Deacylation Reactions: 3-(Dimethylamino)-1-propylamine (DMAPA) has been found effective in anomeric deacylation reactions, yielding 1-O deprotected sugars in high yield, which are precursors for imidate glycosyl donors . DMAPA is also useful for removing excess reagents like benzoyl chloride and tosyl chloride .

Continuous flow reactors

On an industrial scale, continuous flow reactors may be employed to optimize yield and quality. Catalysts and refined reaction conditions enhance the efficiency of the synthesis process.

Hyaluronic Acid-Paclitaxel Combinations

Mechanism of Action

The mechanism of action of 1-(3-(Dimethylamino)propyl)-1h-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Indazole Derivatives (FS32 and FS97)

The compounds 1-[3-(dimethylamino)propyl]-5-methyl-3-phenyl-1H-indazole (FS32) and its N-desmethylated derivative (FS97) share the dimethylaminopropyl side chain but differ in their core structure (indazole vs. pyrazole). FS32 and FS97 exhibit preferential inhibition of MAO-B, with FS97 showing enhanced activity due to the removal of a methyl group, which alters electronic and steric properties . In contrast, the pyrazole core of 1-(3-(dimethylamino)propyl)-1H-pyrazol-3-amine may favor interactions with different biological targets due to its smaller aromatic system.

Pyridinyl-Substituted Pyrazoles

  • N-phenyl-5-(pyridin-3-yl)-1H-pyrazol-3-amine : Synthesized via hydrazine hydrate reflux (86% yield), this derivative combines pyridine and phenyl groups, likely increasing rigidity and altering solubility .

Heterocyclic Hybrids

  • 1-[(3-Chlorothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-3-amine (CAS: 1341439-91-5): Incorporates a chlorothiophene moiety, introducing electronegative and sulfur-based interactions absent in the target compound. This substitution may affect metabolic stability .

Physicochemical and Spectroscopic Properties

  • Melting Points: Target compound: Not reported. N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine: 104.0–107.0°C .
  • ¹H NMR: The dimethylamino group in the target compound would likely exhibit a singlet near δ 2.2–2.3 ppm for the N(CH₃)₂ protons, similar to FS32 (δ 2.23 ppm, s, 6H) .

Biological Activity

1-(3-(Dimethylamino)propyl)-1H-pyrazol-3-amine is an organic compound characterized by its unique pyrazole structure, which includes a dimethylamino group attached to a propyl chain. This compound has garnered significant attention in medicinal chemistry due to its diverse biological activities, including potential applications in drug development.

Chemical Structure and Properties

The molecular structure of this compound contributes to its biological activity. The dimethylamino group enhances solubility in polar solvents, facilitating interactions with biological macromolecules. The compound's ability to form hydrogen bonds and engage in π-π stacking interactions is critical for its function as a ligand in enzyme and receptor interactions.

The biological activity of this compound is mediated through its interactions with various biological targets. These interactions typically involve:

  • Hydrogen bonding : Facilitates binding to enzymes and receptors.
  • Hydrophobic interactions : Enhances the stability of the compound within biological environments.

These mechanisms are essential for modulating the activities of target molecules, which is crucial for therapeutic applications.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Demonstrated effectiveness against bacterial strains, with studies indicating significant inhibition of growth.
  • Anticancer Potential : Preliminary data suggest that the compound may inhibit cell proliferation in certain cancer cell lines.

Table 1: Biological Activity Summary

Activity TypeTarget Organisms/CellsObserved EffectsReference
AntimicrobialStaphylococcus aureus, E. coliSignificant growth inhibition
AnticancerVarious cancer cell linesInhibition of cell proliferation
Enzyme InteractionVarious enzymesModulation of enzyme activity

Case Study 1: Antimicrobial Activity

In a study evaluating the antimicrobial properties of this compound, the compound exhibited potent activity against Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentration (MIC) values were determined, showing effective inhibition at low concentrations, suggesting potential as an antimicrobial agent.

Case Study 2: Anticancer Effects

Another investigation focused on the anticancer potential of this compound revealed that it could significantly inhibit proliferation in various cancer cell lines. The mechanism was linked to the compound's ability to disrupt microtubule dynamics, similar to known anticancer agents. Further studies are needed to explore its efficacy and safety profile in vivo.

Q & A

Q. What are the standard synthetic routes for preparing 1-(3-(Dimethylamino)propyl)-1H-pyrazol-3-amine, and how are reaction conditions optimized for yield and purity?

The synthesis typically involves multi-step alkylation or amination reactions. A common approach includes:

  • Step 1 : Condensation of a pyrazole precursor (e.g., 3-aminopyrazole) with 3-(dimethylamino)propyl chloride under basic conditions (e.g., NaH or K₂CO₃ in anhydrous DMF) .
  • Step 2 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the target compound.
    Optimization : Reaction temperature (0–5°C for exothermic steps), stoichiometric ratios (e.g., 1:1.2 amine:alkylating agent), and solvent choice (e.g., DCM for stability) are critical. Analytical techniques like TLC and HPLC ensure purity ≥95% .

Q. How is the structural integrity of this compound confirmed experimentally?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra validate substituent positions. For example, the dimethylamino group (-N(CH₃)₂) appears as a singlet at δ ~2.2–2.4 ppm in ¹H NMR, while pyrazole protons resonate between δ 5.5–7.5 ppm .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 209.29) .
  • Infrared (IR) Spectroscopy : Peaks at ~3250 cm⁻¹ (N-H stretch) and 1600–1680 cm⁻¹ (C=N/C=C) confirm amine and pyrazole functionalities .

Q. What preliminary biological screening assays are recommended for this compound?

  • Enzyme Inhibition Assays : Test against kinases or proteases using fluorescence-based or colorimetric substrates (e.g., ATPase activity via malachite green assay) .
  • Cytotoxicity Screening : Use MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .
  • Receptor Binding Studies : Radioligand displacement assays (e.g., for GPCRs) to assess affinity (Kᵢ values) .

Advanced Research Questions

Q. How do steric and electronic effects of the dimethylamino propyl group influence the compound’s reactivity in nucleophilic substitutions?

The dimethylamino group acts as an electron-donating substituent, increasing pyrazole ring electron density and enhancing susceptibility to electrophilic attack. However, steric hindrance from the propyl chain may reduce reactivity at the 3-amine position. Computational studies (DFT) can quantify charge distribution, while experimental kinetic studies under varying pH and solvent polarities (e.g., DMSO vs. THF) reveal regioselectivity trends .

Q. How can contradictory bioactivity data (e.g., variable IC₅₀ values across studies) be systematically resolved?

  • Meta-Analysis : Compare assay conditions (e.g., cell line passage number, serum concentration) across studies.
  • Solubility Adjustments : Use co-solvents (e.g., DMSO ≤0.1%) to avoid aggregation artifacts.
  • Target Validation : Employ CRISPR knockouts or siRNA silencing to confirm on-target effects .
    Example : Discrepancies in antimicrobial activity may arise from differences in bacterial strain permeability or efflux pump expression .

Q. What strategies are effective for derivatizing this compound to enhance pharmacological properties?

  • Acylation : React with acid chlorides (e.g., benzoyl chloride) to form amides, improving metabolic stability .
  • Suzuki Coupling : Introduce aryl groups at the pyrazole 4-position via Pd-catalyzed cross-coupling to modulate lipophilicity .
  • Quaternary Ammonization : Methylate the dimethylamino group to create a cationic center, enhancing water solubility for intravenous formulations .

Q. How does the compound’s conformational flexibility impact its binding to biological targets?

Molecular dynamics (MD) simulations reveal that the propyl linker allows rotation, enabling adaptive binding to flexible enzyme pockets (e.g., protein kinases). Rigid analogs synthesized via cyclopropane insertion show reduced activity, confirming the importance of flexibility .

Methodological Best Practices

  • Synthetic Reproducibility : Use anhydrous solvents and inert atmospheres (N₂/Ar) for moisture-sensitive steps .
  • Analytical Cross-Validation : Correlate NMR, MS, and IR data with computational predictions (e.g., ACD/Labs or ChemDraw simulations) .
  • Biological Assay Design : Include positive controls (e.g., staurosporine for kinase assays) and validate results across ≥3 independent replicates .

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